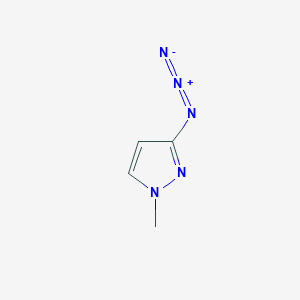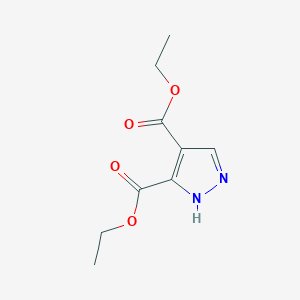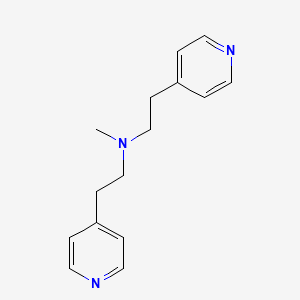
3-azido-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-azido-1-methyl-1H-pyrazole is a heterocyclic compound with the molecular formula C4H5N5. It belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. The presence of an azido group at the third position and a methyl group at the first position of the pyrazole ring makes this compound unique and interesting for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-azido-1-methyl-1H-pyrazole typically involves the introduction of the azido group into the pyrazole ring. One common method is the reaction of 3-chloro-1-methylpyrazole with sodium azide in an appropriate solvent such as dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the azido group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions: 3-azido-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Cycloaddition: Alkynes, copper(I) catalyst.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed:
Reduction: 3-Amino-1-methylpyrazole.
Cycloaddition: 1,2,3-Triazole derivatives.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
3-azido-1-methyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-azido-1-methyl-1H-pyrazole largely depends on its chemical reactivity. The azido group can undergo click chemistry reactions, forming stable triazole rings. This property is exploited in bioorthogonal chemistry for labeling biomolecules without interfering with biological processes. The compound’s reactivity with various electrophiles and nucleophiles also makes it a valuable intermediate in synthetic chemistry .
Comparison with Similar Compounds
3-Azido-1H-pyrazole: Similar structure but lacks the methyl group at the first position.
1-Methyl-3-nitropyrazole: Contains a nitro group instead of an azido group.
3-Amino-1-methylpyrazole: The azido group is reduced to an amine.
Uniqueness: 3-azido-1-methyl-1H-pyrazole is unique due to the presence of both the azido and methyl groups, which confer distinct reactivity and potential applications. The azido group allows for versatile chemical modifications, while the methyl group can influence the compound’s physical and chemical properties.
Properties
Molecular Formula |
C4H5N5 |
|---|---|
Molecular Weight |
123.12 g/mol |
IUPAC Name |
3-azido-1-methylpyrazole |
InChI |
InChI=1S/C4H5N5/c1-9-3-2-4(7-9)6-8-5/h2-3H,1H3 |
InChI Key |
JDGKRZROWYQPDL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















